molecular formula C16H20O6 B8729893 Diethyl 2-(3,4-dimethoxybenzylidene)malonate CAS No. 15818-13-0

Diethyl 2-(3,4-dimethoxybenzylidene)malonate

Cat. No. B8729893
M. Wt: 308.33 g/mol
InChI Key: FASDMQRNYJBJQK-UHFFFAOYSA-N
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Patent
US06235739B1

Procedure details

9.13 g (55 mM) of 3,4-Dimethoxybenzaldehyde (veratraldehyde) was heated in 100 ml of benzene together with 8.00 mg (50 mM) of diethyl malonate, 0.29 ml of acetic acid, and 0.74 ml of piperidine in an apparatus equipped with a water separation tube (i.e., Dean Stark tube) until 50 mM water was separated. The benzene solution was washed with water and was dried over anhydrous magnesium sulfate. After being dried, the benzene was evaporated in vacuo to obtain 15.40 g crude product. The crude product obtained here had a sufficient purity even without purification, thus could be used as it was in the following step.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[C:13]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(O)(=O)C.N1CCCCC1>C1C=CC=CC=1.O>[CH2:18]([O:17][C:15](=[O:16])[C:14](=[CH:6][C:5]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)[C:13]([O:21][CH2:22][CH3:23])=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
9.13 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
8 mg
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.74 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
The benzene solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After being dried
CUSTOM
Type
CUSTOM
Details
the benzene was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain 15.40 g crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CC1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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